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Compound of Interest

Compound Name: NVP-CGM097 (stereoisomer)

Cat. No.: B1149942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction,

which has entered clinical trials for the treatment of p53 wild-type tumors.[1][2] The therapeutic

efficacy of NVP-CGM097 is critically dependent on its stereochemistry, with the (S)-

configuration at the C1 position of the dihydroisoquinolinone core being essential for its high

binding affinity to MDM2.[1] This technical guide provides an in-depth overview of the

asymmetric synthesis of the clinically relevant stereoisomer of NVP-CGM097, based on the

pivotal work published by Holzer and colleagues. The synthesis of other stereoisomers of NVP-

CGM097 has not been reported in the scientific literature.

Core Synthetic Strategy
The asymmetric synthesis of NVP-CGM097 is a convergent process that involves the

preparation of a key chiral dihydroisoquinolinone intermediate and a functionalized side chain,

which are then coupled and further elaborated to yield the final active pharmaceutical

ingredient. The stereochemistry of the final molecule is controlled through a diastereoselective

addition to a chiral sulfinylimine.
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The enantiomerically pure (S)-dihydroisoquinolinone core is synthesized in a five-step

sequence starting from commercially available materials. The key stereochemistry-defining

step is the rhodium-catalyzed addition of an arylstannane to a chiral sulfinylimine.

Experimental Protocols and Quantitative Data
Table 1: Synthesis of the (S)-Dihydroisoquinolinone Core
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Step Reaction
Reagents
and
Conditions

Product Yield

Diastereom
eric Ratio
(d.r.) /
Enantiomeri
c Excess
(e.e.)

1 Alkylation

(4-hydroxy-3-

methoxyphen

yl)acetic acid

ethyl ester, 2-

bromopropan

e, K₂CO₃,

DMF, 60 °C

Ethyl 2-(4-

isopropoxy-3-

methoxyphen

yl)acetate

95% N/A

2 Formylation

Ethyl 2-(4-

isopropoxy-3-

methoxyphen

yl)acetate,

Cl₂CH(OMe),

TiCl₄, CH₂Cl₂,

0 °C to rt

Ethyl 2-(2-

formyl-4-

isopropoxy-5-

methoxyphen

yl)acetate

75% N/A

3
Sulfinylimine

Formation

Ethyl 2-(2-

formyl-4-

isopropoxy-5-

methoxyphen

yl)acetate,

(S)-2-

methylpropan

e-2-

sulfinamide,

CuSO₄,

CH₂Cl₂, rt

(S,E)-Ethyl 2-

(2-(((S)-tert-

butylsulfinyl)i

mino)methyl)-

4-isopropoxy-

5-

methoxyphen

yl)acetate

98% >99:1 d.r.

4 Diastereosele

ctive Arylation

(S,E)-Ethyl 2-

(2-(((S)-tert-

butylsulfinyl)i

mino)methyl)-

Ethyl 2-(2-

((S)-((4-

chlorophenyl)

methyl)((S)-

85% 96:4 d.r.
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4-isopropoxy-

5-

methoxyphen

yl)acetate, (4-

chlorophenyl)

tributylstanna

ne, [Rh(cod)

(MeCN)₂]BF₄,

Dioxane, 80

°C

tert-

butylsulfinyl)a

mino)-4-

isopropoxy-5-

methoxyphen

yl)acetate

5

Cyclization

and Sulfinyl

Group

Cleavage

Ethyl 2-(2-

((S)-((4-

chlorophenyl)

methyl)((S)-

tert-

butylsulfinyl)a

mino)-4-

isopropoxy-5-

methoxyphen

yl)acetate,

HCl in

Dioxane, then

NaHCO₃

(S)-4-(4-

chlorophenyl)

-7-

isopropoxy-6-

methoxy-3,4-

dihydroisoqui

nolin-1(2H)-

one

95% 92% e.e.

Detailed Methodologies
Step 1: Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

To a solution of (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester (1.0 eq) in DMF was added

K₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). The reaction mixture was stirred at 60 °C for 16

hours. After cooling to room temperature, the mixture was diluted with water and extracted with

ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and

concentrated under reduced pressure to afford the product.

Step 2: Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate
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To a solution of ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate (1.0 eq) in CH₂Cl₂ at 0 °C was

added TiCl₄ (1.1 eq). Dichloro(methoxy)methane (1.2 eq) was then added dropwise, and the

reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction

was quenched by the slow addition of water, and the mixture was extracted with CH₂Cl₂. The

combined organic layers were washed with saturated aqueous NaHCO₃ solution and brine,

dried over Na₂SO₄, and concentrated. The crude product was purified by column

chromatography.

Step 3: (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-

methoxyphenyl)acetate

A mixture of ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate (1.0 eq), (S)-2-

methylpropane-2-sulfinamide (1.1 eq), and CuSO₄ (1.5 eq) in CH₂Cl₂ was stirred at room

temperature for 24 hours. The reaction mixture was filtered through a pad of Celite, and the

filtrate was concentrated under reduced pressure to give the desired sulfinylimine.

Step 4: Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-

methoxyphenyl)acetate

A mixture of the (S,E)-sulfinylimine (1.0 eq), (4-chlorophenyl)tributylstannane (1.5 eq), and

[Rh(cod)(MeCN)₂]BF₄ (0.1 eq) in dioxane was heated at 80 °C for 12 hours under an inert

atmosphere. The solvent was removed under reduced pressure, and the residue was purified

by column chromatography to yield the product as a mixture of diastereomers.

Step 5: (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

To a solution of the diastereomeric mixture from the previous step (1.0 eq) in dioxane was

added a 4 M solution of HCl in dioxane (5.0 eq). The mixture was stirred at room temperature

for 1 hour. The solvent was evaporated, and the residue was dissolved in methanol. Saturated

aqueous NaHCO₃ solution was added until a pH of 8-9 was reached, and the mixture was

stirred for 2 hours. The resulting precipitate was collected by filtration, washed with water, and

dried to afford the enantiomerically enriched dihydroisoquinolinone. The enantiomeric excess

was determined by chiral HPLC analysis.

Synthesis of the Side Chain
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The synthesis of the piperazine-containing side chain is achieved through a multi-step

sequence involving reductive amination and standard functional group manipulations.

Final Assembly of NVP-CGM097
The final steps of the NVP-CGM097 synthesis involve the coupling of the chiral

dihydroisoquinolinone core with the side chain, followed by deprotection and salt formation.
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Caption: NVP-CGM097 inhibits the p53-MDM2 interaction.

Experimental Workflow
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Commercially Available
(4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester

Step 1: Alkylation

Step 2: Formylation

Step 3: Chiral Sulfinylimine Formation
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Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of the chiral core.

Conclusion
The asymmetric synthesis of NVP-CGM097 has been successfully established, enabling the

production of the enantiomerically pure clinical candidate. The key to the stereochemical

control lies in a diastereoselective rhodium-catalyzed arylation of a chiral sulfinylimine
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intermediate. This robust synthetic route provides a reliable method for the preparation of NVP-

CGM097 for further pre-clinical and clinical investigations. The lack of published information on

the synthesis of other stereoisomers highlights the focused effort on developing the most

biologically active compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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